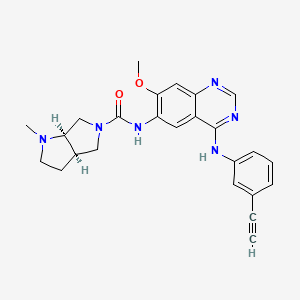

Theliatinib

Overview

Description

Theliatinib, also known as HMPL-309, is a new constructive, highly effective, and highly selective EGFR tyrosine kinase inhibitor . It has demonstrated strong inhibitory effects on multiple tumors with overexpressed EGFR or sensitive EGFR mutations .

Molecular Structure Analysis

Theliatinib has a molecular formula of C25H26N6O2 and a molecular weight of 442.52 . The exact molecular structure is not provided in the search results.

Physical And Chemical Properties Analysis

Theliatinib has a molecular formula of C25H26N6O2 and a molecular weight of 442.52 . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

Advanced Solid Tumor Treatment

Theliatinib (HMPL-309) has been used in clinical trials for patients with advanced solid tumors . The first-in-human study was conducted to assess the maximum tolerated dose (MTD), dose-limiting toxicity (DLT), safety and tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of Theliatinib .

EGFR Tyrosine Kinase Inhibition

Theliatinib is a new constructive, highly effective, and highly selective EGFR tyrosine kinase inhibitor . It has demonstrated strong inhibitory effects on multiple tumors with overexpressed EGFR or sensitive EGFR mutations .

Treatment of Tumors with EGFR Overexpression

Theliatinib has shown strong inhibitory effects on multiple tumors with overexpressed EGFR . This makes it a potential treatment option for tumors that overexpress EGFR.

Treatment of Tumors with Sensitive EGFR Mutations

Theliatinib has also demonstrated strong inhibitory effects on tumors with sensitive EGFR mutations . This suggests that it could be used to treat tumors that have these specific mutations.

Esophageal Cancer Treatment

Theliatinib has shown anti-tumor efficacy in esophageal cancer patient-derived xenografts (PDECX) models with epidermal growth factor receptor (EGFR) overexpression and gene amplification . It exhibited strong antitumor activity in PDECX models with high EGFR expression, including remarkable tumor regression in two PDECX models with both EGFR gene amplification and protein overexpression .

Potential Treatment for High EGFR Protein Expression

Theliatinib could potentially benefit patients with high EGFR protein expression without mutations or aberrant activities of associated factors, such as PI3KCA or FGFR1 . This suggests that Theliatinib could be a potential treatment option for patients with high EGFR protein expression.

Mechanism of Action

Target of Action

Theliatinib, also known as HMPL-309, is a highly effective and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation. It is often overexpressed or mutated in various types of cancers, making it a primary target for cancer therapies .

Mode of Action

Theliatinib interacts with its target, EGFR, by binding to its tyrosine kinase domain. This binding inhibits the phosphorylation of EGFR, thereby blocking the activation of the receptor . As a result, the downstream signaling pathways that promote cell proliferation and survival are disrupted, leading to the inhibition of tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by Theliatinib is the EGFR signaling pathway. When Theliatinib inhibits EGFR, it disrupts the downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways . These pathways are crucial for cell proliferation, survival, and differentiation. Therefore, the inhibition of these pathways by Theliatinib can lead to the suppression of tumor growth .

Pharmacokinetics

The pharmacokinetics of Theliatinib involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. After oral administration, Theliatinib is absorbed into the bloodstream. The plasma concentration of Theliatinib increases with the dose. This suggests that Theliatinib has dose-dependent bioavailability up to a certain point .

Result of Action

The molecular and cellular effects of Theliatinib’s action primarily involve the inhibition of tumor growth. Theliatinib has demonstrated strong antitumor activity in patient-derived esophageal cancer xenograft (PDECX) models with high EGFR expression . Remarkable tumor regression was observed in two PDECX models with both EGFR gene amplification and protein overexpression .

Action Environment

The action of Theliatinib can be influenced by various environmental factors. For instance, the presence of mutations in the PI3KCA gene or overexpression of FGFR1, in addition to high EGFR expression, can diminish the efficacy of Theliatinib . Therefore, the genetic and molecular environment of the tumor cells plays a crucial role in determining the efficacy and stability of Theliatinib’s action .

Future Directions

While specific future directions for Theliatinib are not mentioned in the search results, ongoing research in the field of kinase inhibitors, such as Theliatinib, continues to make remarkable progress . This includes improving the potency and specificity of these inhibitors, addressing the challenge of drug resistance, and exploring new therapeutic applications .

Relevant papers on Theliatinib include studies on its anti-tumor efficacy in esophageal cancer patient-derived xenograft models and its preclinical study in esophageal cancer .

properties

IUPAC Name |

(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXCKIBROURMFT-VGSWGCGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Theliatinib | |

CAS RN |

1353644-70-8 | |

| Record name | Theliatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353644708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XILIERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZZ3B7NZ0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

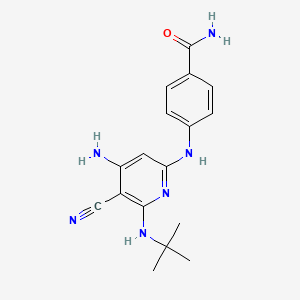

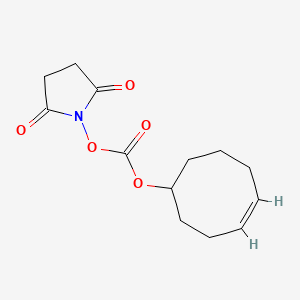

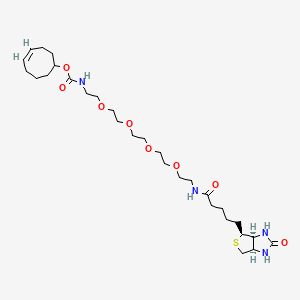

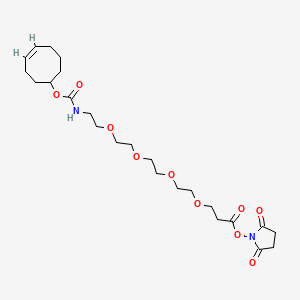

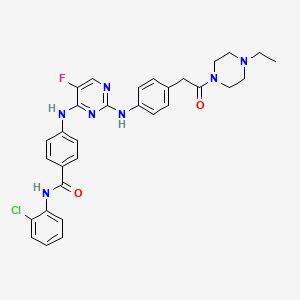

Feasible Synthetic Routes

Q & A

Q1: What makes Theliatinib a potentially effective treatment for Esophageal Cancer (EC)? [, ]

A: Theliatinib is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) [, ]. Research indicates that a significant portion of Esophageal Cancer (EC) tumors exhibit high EGFR protein expression, even without gene amplification [, ]. This overexpression makes EGFR an attractive therapeutic target. Theliatinib's ability to inhibit EGFR signaling could potentially lead to tumor cell death and inhibit tumor growth in EC patients with this specific characteristic [, ].

Q2: Were there any limitations to Theliatinib's efficacy in the preclinical studies? [, ]

A: While promising, the preclinical studies highlighted that Theliatinib's efficacy can be diminished in the presence of certain genetic alterations within the tumor cells. Specifically, models with mutations in the PIK3CA gene or overexpression of FGFR1, in addition to high EGFR expression, showed reduced responsiveness to Theliatinib [, ]. This suggests that the presence of these additional factors may contribute to resistance mechanisms and should be considered when evaluating potential patient populations for Theliatinib treatment.

Q3: Did the research explore combining Theliatinib with other therapies? []

A: Yes, preclinical studies investigated the efficacy of combining Theliatinib with other targeted therapies and immune checkpoint inhibitors []. For example, in Non-Small Cell Lung Cancer (NSCLC) xenograft models with EGFR activation, combining Theliatinib with an EGFR tyrosine kinase inhibitor like Gefitinib demonstrated enhanced anti-tumor activity compared to either drug alone []. This suggests that combining Theliatinib with other therapies could be a promising strategy to improve treatment outcomes in specific patient populations.

Q4: What is the current status of Theliatinib's clinical development? []

A: At the time of the research publication, Theliatinib was undergoing Phase I clinical trials []. This stage of clinical research primarily focuses on assessing the safety and tolerability of the drug in humans, determining the optimal dose for further evaluation, and identifying potential side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B611256.png)

![(2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide](/img/structure/B611260.png)

![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)